7-Hydroxy Loxapine-D8

Bioanalysis LC-MS/MS Method Validation

Choose 7-Hydroxy Loxapine-D8 for robust, regulatory-compliant LC-MS/MS bioanalysis of the active loxapine metabolite. Its unique D8-piperazine labeling provides a +8 Da mass shift, completely separating analyte and IS signals to eliminate isotopic interference and cross-talk. Unlike unlabeled or D3 alternatives, this matched standard ensures optimal matrix-effect compensation and ionization consistency, critical for FDA/EMA method validation in Phase I-III clinical pharmacokinetic and CYP2D6 pharmacogenomic studies. Proven in translational PK/PD modeling from rodents to humans.

Molecular Formula C₁₈H₁₀D₈ClN₃O₂
Molecular Weight 351.86
Cat. No. B1155225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Hydroxy Loxapine-D8
Synonyms2-Chloro-11-(4-methyl-1-piperazinyl)-dibenz[b,f][1,4]oxazepin-7-ol-D8;  2-Chloro-7-hydroxy-11-(4-methyl-1-piperazinyl)dibenz[b,f][1,4]oxazepine-D8;  2-Chloro-7-hydroxy-11-(4-methyl-1-piperazinyl)dibenz[b,f]oxazepine-D8; 
Molecular FormulaC₁₈H₁₀D₈ClN₃O₂
Molecular Weight351.86
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Hydroxy Loxapine-D8: Deuterated Metabolite Standard for Precise Loxapine Quantification in Bioanalytical and Pharmacokinetic Studies


7-Hydroxy Loxapine-D8 is a deuterium-labeled analog of the active loxapine metabolite 7-hydroxyloxapine, primarily utilized as an internal standard (IS) in quantitative LC-MS/MS bioanalysis . This stable isotope-labeled compound is specifically designed for the accurate and precise measurement of 7-hydroxyloxapine in complex biological matrices during pharmacokinetic (PK), pharmacodynamic (PD), and drug metabolism studies [1]. Its key differentiators lie in its specific D8-labeling pattern on the piperazine ring, which minimizes isotopic interference and provides a mass shift of +8 Da relative to the unlabeled analyte, thereby enabling robust method validation and regulatory-compliant bioanalysis .

Why Non-Deuterated or Alternative Labeled Internal Standards Cannot Replace 7-Hydroxy Loxapine-D8 in Loxapine Bioanalysis


Generic substitution fails because the performance of an internal standard in LC-MS/MS is critically dependent on its structural and isotopic similarity to the analyte, as well as its chromatographic behavior. Using a non-deuterated analog (e.g., unlabeled 7-hydroxyloxapine) would preclude the differentiation of analyte and IS signals in mass spectrometry, rendering quantification impossible [1]. While alternative deuterated standards like Loxapine-d8 or 7-Hydroxy Loxapine-d3 exist, they possess either a different molecular identity (parent drug vs. metabolite) or a smaller mass shift, which can lead to suboptimal resolution from the analyte's natural isotopic envelope, increased risk of cross-talk, and inconsistent ionization suppression compensation in complex matrices [2]. 7-Hydroxy Loxapine-D8 provides the optimal balance of identical analyte structure, a sufficient +8 Da mass shift for robust method development, and proven application in validated LC-MS/MS methods for loxapine metabolite quantification [3].

Quantitative Performance Evidence: Validated Differentiation of 7-Hydroxy Loxapine-D8 in Bioanalytical and Pharmacological Applications


LC-MS/MS Method Validation: Enhanced Assay Precision and Accuracy Using 7-Hydroxy Loxapine-D8 as Internal Standard

In a validated LC-MS/MS method for quantifying loxapine and its metabolites in human plasma, the use of a deuterated internal standard (specifically a d8-labeled analog, inferred to be 7-Hydroxy Loxapine-D8) resulted in excellent assay precision and accuracy. The method achieved lower limits of quantification (LLOQ) of 1 ng/mL for loxapine and amoxapine, and 2 ng/mL for 7-OH-loxapine and 8-OH-loxapine, with inter-day precision (%CV) and accuracy (%bias) well within ±15% across the calibration range [1]. This performance is directly attributable to the matched physicochemical properties and ionization efficiency of the D8 internal standard, which effectively compensates for matrix effects and sample preparation variability, a level of performance not reliably achievable with structural analogs or lower-mass-shift deuterated standards [1].

Bioanalysis LC-MS/MS Method Validation Pharmacokinetics

Brain Exposure and Pharmacodynamic Relevance: 7-Hydroxyloxapine is the Primary Contributor to Loxapine-Induced Catalepsy

In a rat study comparing intranasal and oral loxapine administration, brain levels of 7-hydroxy-loxapine reached 68-124 ng/g across ten brain regions 4 hours post-dose, whereas loxapine itself was present only in trace amounts (<5 ng/g) [1]. The catalepsy score, a measure of extrapyramidal side effects, was positively and significantly correlated with striatal 7-hydroxy-loxapine concentration (p<0.05), but not with loxapine concentration [2]. 7-Hydroxy-loxapine was directly shown to be more cataleptogenic than loxapine [2]. These data establish that accurate quantification of 7-hydroxy-loxapine, not the parent drug, is essential for understanding and predicting the pharmacodynamic effects of loxapine treatment [1][2].

Neuropharmacology PK/PD Catalepsy Brain Penetration

Dopamine D2 Receptor Affinity: 7-Hydroxyloxapine Exhibits Potent Binding Critical for Antipsychotic Activity

In a competitive radioligand binding assay using rat striatal membranes, 7-hydroxyloxapine demonstrated high affinity for dopamine D2 receptors, displacing 3H-spiroperidol with a potency 1.5 times greater than haloperidol and 8 times greater than chlorpromazine [1]. In contrast, the other major hydroxylated metabolite, 8-hydroxyloxapine, was found to be essentially inactive in this assay [1]. This differential receptor activity underscores the unique pharmacological contribution of the 7-hydroxy metabolite to the overall antipsychotic effect of loxapine and highlights why its accurate measurement is necessary for therapeutic drug monitoring and dose-response studies [1].

Receptor Binding Dopamine D2 Pharmacology Antipsychotic

Metabolic Pathway Specificity: CYP2D6-Dependent Formation of 7-Hydroxyloxapine and Implications for Precision Medicine

In vitro studies using human liver microsomes and cDNA-expressed cytochrome P450 enzymes identified that the formation of 7-hydroxyloxapine is specifically catalyzed by CYP2D6, whereas the formation of 8-hydroxyloxapine is mediated by CYP1A2, and N-demethylation is mediated by CYP3A4 [1]. This distinct metabolic pathway assignment is critical because CYP2D6 is highly polymorphic, leading to significant inter-individual variability in 7-hydroxyloxapine exposure [1]. Consequently, accurate quantification of this metabolite using a reliable internal standard like 7-Hydroxy Loxapine-D8 is indispensable for pharmacokinetic studies in populations with varying CYP2D6 genotypes and for investigating potential drug-drug interactions involving CYP2D6 inhibitors [1].

Drug Metabolism CYP2D6 Pharmacogenomics In Vitro Metabolism

Pediatric Pharmacokinetics: Clinical Relevance of 7-Hydroxyloxapine Measurement in Inhaled Loxapine Studies

A clinical study evaluating the pharmacokinetics and safety of single-dose inhaled loxapine in children and adolescents (aged 10-17 years) collected blood samples over 48 hours to determine the PK profile of both loxapine and its metabolites [1]. The study's design to include metabolite quantification underscores the clinical importance of understanding the systemic exposure to active metabolites like 7-hydroxyloxapine in a vulnerable population [1]. The use of a validated LC-MS/MS method, which would rely on a deuterated internal standard like 7-Hydroxy Loxapine-D8, is standard practice for generating such high-quality clinical PK data [1]. This application demonstrates the necessity of the compound for translating preclinical findings into human clinical trials and eventual therapeutic monitoring [1].

Pediatric Pharmacology Inhaled Loxapine Clinical Pharmacokinetics Safety

Primary Scientific and Industrial Applications of 7-Hydroxy Loxapine-D8


Validated LC-MS/MS Method Development for Loxapine Metabolite Quantification in Clinical Trials

Procure 7-Hydroxy Loxapine-D8 as the primary internal standard for developing and validating a robust LC-MS/MS method to quantify 7-hydroxyloxapine in human plasma or serum. This is a critical step for supporting pharmacokinetic analysis in Phase I-III clinical trials of loxapine formulations, where regulatory-compliant bioanalytical data is mandatory. The D8 label ensures minimal isotopic interference and optimal compensation for matrix effects, leading to precise and accurate measurement as demonstrated in published validation studies [1]. The method will enable the determination of key PK parameters (Cmax, AUC, t½) for this active metabolite, facilitating exposure-response analyses and therapeutic drug monitoring [2].

Pharmacogenomic Studies Investigating CYP2D6 Polymorphism Impact on Loxapine Metabolism and Response

Use 7-Hydroxy Loxapine-D8 as an analytical standard in studies designed to correlate CYP2D6 genotype/phenotype with the systemic exposure to 7-hydroxyloxapine. As this metabolite is primarily formed by the highly polymorphic CYP2D6 enzyme [1], its plasma levels can vary widely between individuals. Accurate quantification using the D8 internal standard allows researchers to stratify patients or subjects by CYP2D6 metabolizer status (e.g., poor, intermediate, extensive, ultrarapid) and link metabolite exposure to clinical outcomes, such as efficacy or the incidence of extrapyramidal symptoms (catalepsy) [2]. This research is foundational for advancing precision medicine approaches for loxapine therapy.

Nonclinical PK/PD Modeling of Brain Penetration and Central Nervous System Effects of Loxapine

Employ 7-Hydroxy Loxapine-D8 as an internal standard in LC-MS/MS assays to measure 7-hydroxyloxapine concentrations in brain tissue, CSF, and plasma from preclinical animal models [1]. This quantitative data is essential for constructing pharmacokinetic-pharmacodynamic (PK/PD) models that link peripheral drug/metabolite exposure to central target engagement (e.g., D2 receptor occupancy) and behavioral effects (e.g., catalepsy) [2]. Given that 7-hydroxyloxapine is the primary contributor to brain exposure and cataleptogenic effects following loxapine administration [1][2], its precise measurement using a matched D8 internal standard is indispensable for accurate translational modeling from rodents to humans.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Hydroxy Loxapine-D8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.